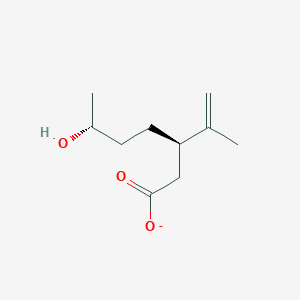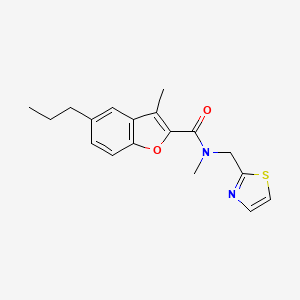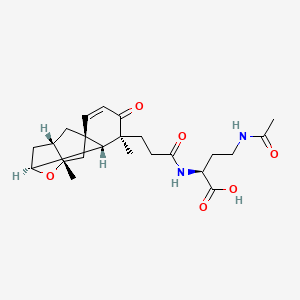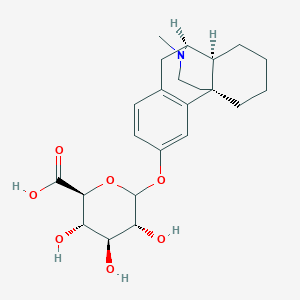
Motexafin gadolinium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motexafin gadolinium hydrate is a gadolinium coordination entity. It contains a motexafin gadolinium.
Aplicaciones Científicas De Investigación
Radiosensitization in Brain Metastases
MGd has been studied for its ability to sensitize tumor cells to radiation therapy. A lead-in phase to a randomized trial for patients with brain metastases showed that MGd, when administered with whole-brain radiation therapy, was well tolerated and showed potential in improving local control of brain metastases. The study found a 68% radiologic response rate, with motexafin gadolinium's tumor selectivity established using MRI. This suggests MGd could improve outcomes in patients undergoing radiation therapy for brain metastases (Mehta et al., 2002).
Mechanism of Action and Cellular Targets
MGd operates by selectively accumulating in tumor cells and inducing oxidative stress, leading to apoptosis. It acts as a redox-active drug, disrupting the balance between pro-oxidants and antioxidants within cancer cells, thus making them more susceptible to damage by radiation and chemotherapy. This mechanism is supported by evidence showing MGd's ability to inhibit enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase, and to interact with cellular reducing agents to produce reactive oxygen species (Magda & Miller, 2006).
Clinical Trials and Efficacy
Clinical trials have explored MGd's role as a radiosensitizer, particularly in the treatment of brain metastases and glioblastoma multiforme. A multicenter phase Ib/II trial highlighted MGd's selective accumulation in tumors, demonstrated through MRI, and reported a high radiologic response rate when used with whole-brain radiation therapy. This suggests MGd's potential to enhance the efficacy of radiation therapy in treating brain tumors (Carde et al., 2001).
Novel Applications and Future Directions
Beyond radiosensitization, MGd shows promise in various other cancer treatments due to its unique mechanism of action. Its potential in combined therapies, such as with radioimmunotherapy for non-Hodgkin's lymphoma, suggests broader applications in oncology. Ongoing research aims to further understand MGd's intracellular targets and enhance its clinical utility (Evens et al., 2009).
Propiedades
Nombre del producto |
Motexafin gadolinium hydrate |
|---|---|
Fórmula molecular |
C52H76GdN5O15- |
Peso molecular |
1168.4 g/mol |
Nombre IUPAC |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium;hydrate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;; |
Clave InChI |
QLKGOHBZQOBBPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.O.[Gd] |
Sinónimos |
gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




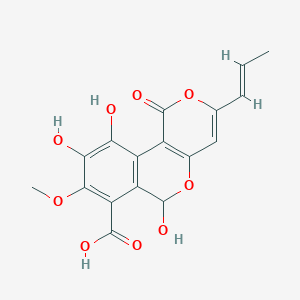
![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)
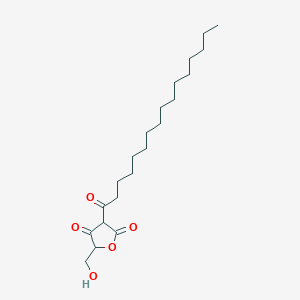
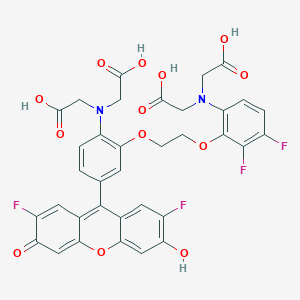
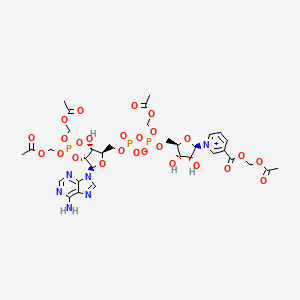


![N,N'-{[(3S,5S,9S,11R,12E,14E,17S,23S,25S,29S,31R,32E,34E,37S)-3,9,23,29-tetrahydroxy-11,17,31,37-tetramethoxy-4,4,24,24-tetramethyl-7,27-dioxo-6,20,26,40-tetraoxa-41,42-diazatricyclo[36.2.1.1~18,21~]dotetraconta-1(41),12,14,18,21(42),32,34,38-octaene-5,25-diyl]bis[(1E,4R,5R,9S,10S)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-ene-11,1-diyl]}bis(N-methylformamide)](/img/structure/B1263428.png)
